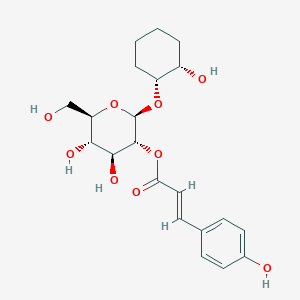
Grandidentatin
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Grandidentatin can be isolated from the bark of Populus species using a series of extraction and purification steps. The process typically involves:
Extraction: The bark is extracted with methanol to obtain a crude extract.
Fractionation: The crude extract is fractionated using solvents like ethyl acetate.
Purification: The ethyl acetate fraction is further purified using techniques such as thin-layer chromatography and column chromatography over Sephadex LH-20
Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent use, extraction times, and purification steps to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Grandidentatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phenolic compounds.
Hydrolysis: The glucosidic bond can be hydrolyzed to release the aglycone and glucose.
Esterification: The hydroxyl groups can participate in esterification reactions with acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break the glucosidic bond.
Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts like sulfuric acid can be used for esterification
Major Products Formed:
Oxidation: Various oxidized phenolic compounds.
Hydrolysis: Aglycone and glucose.
Esterification: Ester derivatives of this compound
Applications De Recherche Scientifique
Grandidentatin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic glucosides and their reactions.
Biology: Investigated for its antioxidant properties and potential to alleviate oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress, such as atherosclerosis and inflammation.
Industry: Potential use as a natural preservative in food and cosmetic products due to its antioxidant properties
Mécanisme D'action
Grandidentatin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include free radicals such as superoxide anion, hydroxyl radical, and peroxyl radical .
Comparaison Avec Des Composés Similaires
- Picein
- Salicortin
- Isograndidentatin A
Comparison: this compound is unique due to its specific structure, which includes a 2-hydroxycyclohexyl moiety esterified with p-coumaroyl and glucopyranoside. This structure imparts strong antioxidant properties, making it comparable to but distinct from other phenolic glucosides like picein and salicortin .
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1R,2S)-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O9/c22-11-16-18(26)19(27)20(21(29-16)28-15-4-2-1-3-14(15)24)30-17(25)10-7-12-5-8-13(23)9-6-12/h5-10,14-16,18-24,26-27H,1-4,11H2/b10-7+/t14-,15+,16+,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPDTJBTNGZJH-QMZLQNRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415189 | |
| Record name | Grandidentatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15732-48-6 | |
| Record name | Grandidentatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















